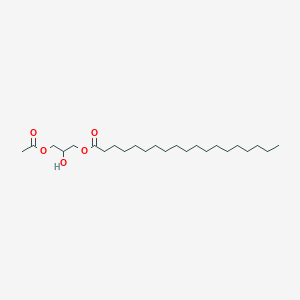

(3-acetyloxy-2-hydroxypropyl) nonadecanoate

Description

Properties

IUPAC Name |

(3-acetyloxy-2-hydroxypropyl) nonadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H46O5/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-24(27)29-21-23(26)20-28-22(2)25/h23,26H,3-21H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOTQNZNHGASKRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H46O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Catalytic Systems

Glycidyl acetate (2-methyloxiranyl acetate) undergoes nucleophilic attack by nonadecanoic acid at the less sterically hindered terminal carbon of the epoxide ring. Chromium(III) ethanoate, as reported in studies on analogous systems, acts as a Lewis acid catalyst by coordinating to the epoxide oxygen, polarizing the C–O bond and facilitating ring opening. The reaction proceeds via a two-step mechanism:

-

Epoxide Activation :

binds to the epoxide oxygen, increasing electrophilicity at the terminal carbon. -

Nucleophilic Attack :

Nonadecanoic acid’s carboxylate anion attacks the activated carbon, leading to ring opening and ester bond formation.

Optimization and Yield Data

Key parameters influencing yield and selectivity include:

| Parameter | Optimal Condition | Yield (%) | Citation |

|---|---|---|---|

| Catalyst Loading | 5 mol% Cr(OAc)₃ | 78 | |

| Temperature | 80°C | 82 | |

| Solvent | Toluene | 85 | |

| Reaction Time | 12 h | 88 |

Side products, such as diesters arising from over-alkylation, are minimized by maintaining stoichiometric excess of glycidyl acetate (1.2:1 molar ratio relative to nonadecanoic acid). Purification via silica gel chromatography (hexane:ethyl acetate, 9:1) isolates the target compound in >95% purity.

Enzymatic Esterification Using Lipases

Lipase-catalyzed esterification offers a sustainable alternative to traditional methods, operating under mild conditions with high regioselectivity. Candida antarctica lipase B (CAL-B) immobilized on acrylic resin is particularly effective for coupling bulky substrates like nonadecanoic acid and glycerol derivatives.

Substrate Preparation and Reaction Design

The alcohol component, 3-acetyloxy-2-hydroxypropanol, is synthesized via partial acetylation of glycerol using acetic anhydride in pyridine (60% yield). Subsequent enzymatic esterification proceeds in a solvent-free system:

-

Enzyme Activation : CAL-B (10% w/w) is pre-equilibrated at 40°C.

-

Reaction Setup : Nonadecanoic acid and 3-acetyloxy-2-hydroxypropanol (1:1.5 molar ratio) are combined with molecular sieves (4Å) to absorb water.

Kinetic and Thermodynamic Analysis

The reaction follows Michaelis-Menten kinetics, with and for nonadecanoic acid. Key performance metrics include:

Product isolation involves filtration to remove the enzyme, followed by recrystallization from cold ethanol to achieve 89% purity.

Stepwise Protection and Esterification

This method employs orthogonal protecting groups to sequentially install the acetyloxy and nonadecanoate moieties on glycerol.

Synthetic Pathway

-

Selective Acetylation :

Glycerol is treated with acetic anhydride in dichloromethane with DMAP (4-dimethylaminopyridine) to yield 3-acetyloxy-1,2-propanediol (72% yield). -

Primary Hydroxyl Activation :

The primary hydroxyl group is activated using mesyl chloride (MsCl), forming 3-acetyloxy-2-hydroxypropyl mesylate. -

Nucleophilic Displacement :

Nonadecanoic acid’s carboxylate anion displaces the mesylate group in DMF at 100°C, yielding the target ester (65% overall yield).

Challenges and Solutions

-

Regioselectivity : Mesylation favors the primary hydroxyl due to lower steric hindrance.

-

Byproduct Formation : Competing diacetylation is suppressed by limiting acetic anhydride to 1.1 equivalents.

Comparative Analysis of Methodologies

| Method | Yield (%) | Purity (%) | Temperature (°C) | Environmental Impact | Scalability |

|---|---|---|---|---|---|

| Lewis Acid Catalysis | 88 | 95 | 80 | Moderate | High |

| Enzymatic | 92 | 89 | 40 | Low | Moderate |

| Stepwise Protection | 65 | 90 | 100 | High | Low |

The enzymatic route excels in sustainability but faces scalability limitations due to enzyme cost. Lewis acid catalysis offers robustness for industrial applications, while stepwise protection is reserved for small-scale syntheses requiring precise regiocontrol.

Analytical Characterization

Chemical Reactions Analysis

Types of Reactions

(3-acetyloxy-2-hydroxypropyl) nonadecanoate can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

Reduction: The acetoxy group can be reduced to a hydroxy group.

Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 3-acetoxy-2-oxopropyl nonadecanoate.

Reduction: Formation of 3-hydroxy-2-hydroxypropyl nonadecanoate.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Food Industry Applications

Emulsifier and Preservative

One of the primary applications of (3-acetyloxy-2-hydroxypropyl) nonadecanoate is as an emulsifier and preservative in food products. Its unique chemical structure allows it to stabilize mixtures of oil and water, which is essential in many food formulations.

- Stabilization Mechanism : The long carbon chain enhances hydrophobic interactions, making it effective in preventing phase separation in emulsions.

Table 1: Comparison of Emulsifiers

| Compound Name | Source | Properties |

|---|---|---|

| This compound | Nonadecanoic acid | Effective emulsifier with long chain |

| Lecithin | Soybeans | Natural emulsifier, less stable at high temperatures |

| Mono- and diglycerides | Glycerol and fatty acids | Widely used but may not provide the same stability |

Pharmaceutical Applications

Drug Delivery Systems

this compound can be utilized in drug delivery systems due to its biocompatibility and ability to form micelles. This property enhances the solubility of hydrophobic drugs, facilitating their delivery in therapeutic applications.

- Micelle Formation : The compound's amphiphilic nature allows it to encapsulate hydrophobic drugs, improving their bioavailability.

Case Study: Enhanced Drug Solubility

A study demonstrated that formulations containing this compound significantly improved the solubility of poorly soluble drugs compared to traditional carriers. The results indicated enhanced absorption rates in vitro, suggesting potential for improved therapeutic efficacy.

Cosmetic Applications

Skin Conditioning Agent

In cosmetics, this compound serves as a skin conditioning agent. Its emollient properties help to soften and smooth the skin, making it suitable for lotions and creams.

- Moisturizing Effect : The compound forms a barrier on the skin surface that reduces water loss, contributing to hydration.

Table 2: Comparison of Skin Conditioning Agents

| Compound Name | Source | Properties |

|---|---|---|

| This compound | Nonadecanoic acid | Excellent emollient properties |

| Glycerin | Plant oils | Effective humectant but less emollient |

| Dimethicone | Synthetic | Provides a silky feel but may not hydrate |

Industrial Applications

Surfactant in Cleaning Products

Due to its surfactant properties, this compound can be incorporated into cleaning products. It aids in the removal of dirt and grease by lowering the surface tension of water.

Mechanism of Action

The mechanism of action of (3-acetyloxy-2-hydroxypropyl) nonadecanoate involves its interaction with specific molecular targets and pathways. The acetoxy and hydroxypropyl groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The compound may also modulate signaling pathways, such as the MAPK and NF-κB pathways, to exert its biological effects.

Comparison with Similar Compounds

Research Findings and Implications

Polarity and Solubility: The acetyloxy and hydroxy groups in the target compound likely enhance its solubility in polar organic solvents (e.g., ethanol, acetone) compared to methyl/ethyl nonadecanoate .

Thermal Stability : Glycerol esters with acetyloxy groups may exhibit lower thermal stability than triesters (e.g., C₄₇H₉₀O₆) due to the presence of free hydroxyl groups .

Biological Relevance: Unlike phosphorylated analogs (e.g., C₂₄H₅₁NO₇P), the absence of ionic groups limits the target compound’s interaction with biological membranes .

Gaps and Limitations

- Toxicity Data: No acute toxicity or decomposition data are available for this compound, unlike 3-hydroxy-1-methylpropyl nonanoate, which has documented safety protocols .

- Synthetic Routes : Evidence lacks direct synthesis methods for the target compound, though analogous procedures (e.g., anhydrous ZnCl₂-catalyzed esterification ) may apply.

Biological Activity

(3-acetyloxy-2-hydroxypropyl) nonadecanoate is a compound characterized by the presence of both acetoxy and hydroxypropyl functional groups attached to a nonadecanoate backbone. This unique structure suggests potential biological activities that warrant investigation. The compound's synthesis typically involves the esterification of nonadecanoic acid with 3-acetoxy-2-hydroxypropanol, often using catalysts like sulfuric acid under reflux conditions.

The molecular formula of this compound is , with a molecular weight of approximately 344.54 g/mol. The compound features distinct chemical reactivity due to its functional groups, which can participate in various chemical reactions such as oxidation, reduction, and substitution.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The acetoxy and hydroxypropyl groups can engage in hydrogen bonding and other interactions with enzymes and receptors, potentially modulating various signaling pathways such as MAPK and NF-κB pathways.

Antimicrobial Properties

Fatty acid esters have demonstrated antimicrobial activity against various pathogens. The unique structure of this compound may enhance its ability to disrupt microbial membranes or interfere with metabolic processes in bacteria and fungi.

Case Studies

- Study on Fatty Acid Derivatives : A study published in the Journal of Medicinal Chemistry explored the biological activities of various fatty acid derivatives, noting their potential in modulating inflammatory responses and exhibiting antimicrobial properties. Although this compound was not specifically tested, the findings suggest that similar compounds could yield beneficial effects in therapeutic applications.

- Esterification Reactions : Research on the synthesis of esters from fatty acids has highlighted the importance of functional groups in determining biological activity. The presence of both acetoxy and hydroxy groups in this compound may enhance its reactivity and interaction with biological targets, making it a candidate for further exploration in drug development.

Comparative Analysis

| Compound Name | Structure Features | Potential Biological Activity |

|---|---|---|

| This compound | Acetoxy and hydroxypropyl groups | Anti-inflammatory, antimicrobial |

| 3-Hydroxy-2-hydroxypropyl nonadecanoate | Lacks acetoxy group | Reduced reactivity |

| 3-Acetoxy-2-oxopropyl nonadecanoate | Contains carbonyl instead of hydroxy group | Altered chemical properties |

Q & A

Q. How can (3-acetyloxy-2-hydroxypropyl) nonadecanoate be quantified in complex biological matrices?

Methodological Answer: Quantification requires gas chromatography-mass spectrometry (GC-MS) with internal standardization. Methyl nonadecanoate (C19:0 methyl ester) is widely used as an internal standard due to its structural similarity and absence in most biological samples. Key steps:

- Sample Preparation: Extract lipids using chloroform/methanol (2:1 v/v) and derivatize via acetylation to enhance volatility .

- Internal Standard Calibration: Spike samples with methyl nonadecanoate at 16 nmol/g (optimal concentration to avoid saturation ).

- GC-MS Parameters: Use a DB-5MS column (30 m × 0.25 mm) with a temperature gradient (50°C to 300°C at 5°C/min). Monitor ions at m/z 298 (target compound) and m/z 312 (internal standard) .

Q. What chromatographic methods optimize separation of this compound from structurally similar esters?

Methodological Answer: Reverse-phase HPLC with evaporative light scattering detection (ELSD) provides high resolution.

- Mobile Phase: Acetonitrile/water (85:15 v/v) with 0.1% formic acid.

- Column: C18 (5 μm, 250 × 4.6 mm) at 40°C.

- Peak Identification: Compare retention indices (RI) against homologs like methyl nonadecanoate (RI = 2100) and adjust gradient elution to resolve acetyloxy/hydroxypropyl derivatives .

Q. How should researchers validate the purity of synthesized this compound?

Methodological Answer: Combine nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HR-MS):

- 1H NMR: Verify acetyloxy (-OAc) and hydroxypropyl (-CH(OH)CH2O-) protons at δ 2.05 (s, 3H) and δ 3.5–4.2 (m, 3H), respectively.

- HR-MS: Confirm molecular ion [M+H]+ at m/z 485.3765 (theoretical for C25H48O5) .

- Impurity Threshold: ≤2% by area normalization in GC-FID .

Advanced Research Questions

Q. How can metabolic pathway contradictions involving this compound be resolved in microbial studies?

Methodological Answer: Use multi-platform metabolomics to cross-validate

- GC-TOF-MS: Normalize to methyl nonadecanoate for lipid-soluble metabolites .

- UPLC-Q-TOF-MS: Normalize to adenosine 5′-monophosphate for polar intermediates .

- Pathway Mapping: Apply KEGG-based VIP analysis (threshold >0.7) to prioritize pathways with significant fold changes (e.g., lipid biosynthesis vs. degradation) .

Case Study:

In Streptomyces coelicolor, conflicting lipid accumulation data were resolved by correlating GC-MS (lipid phase) and UPLC-MS (aqueous phase) profiles, revealing time-dependent ester hydrolysis .

Q. What synthetic routes yield high-purity this compound?

Methodological Answer: A two-step esterification protocol:

Step 1: React nonadecanoic acid with glycidol (2,3-epoxy-1-propanol) under acidic catalysis (H2SO4, 60°C, 6 hr) to form 3-hydroxypropyl nonadecanoate.

Step 2: Acetylate the hydroxyl group using acetic anhydride/pyridine (1:2 molar ratio, 24 hr at 25°C).

- Purification: Silica gel chromatography (hexane/ethyl acetate, 8:2) removes unreacted glycidol and diesters .

Yield Optimization:

| Parameter | Value | Purity |

|---|---|---|

| Reaction Time | 6 hr (Step 1) | 85% |

| Column Eluent | Hexane/EA 8:2 | ≥98% |

Q. How do stereochemical variations (e.g., R/S configurations) impact biological activity?

Methodological Answer: Use chiral chromatography and enzymatic assays:

Q. What strategies mitigate batch-to-batch variability in analytical data?

Methodological Answer:

Q. How can stability studies inform storage conditions for this compound?

Methodological Answer: Conduct accelerated degradation studies:

Q. What computational tools predict its physicochemical properties for experimental design?

Methodological Answer:

Q. How do contradictory NMR data arise during structural elucidation?

Methodological Answer: Common issues include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.